molecular formula C8H4ClNO2S B1593344 5-Chloro-1,3-benzothiazole-2-carboxylic acid CAS No. 3507-53-7

5-Chloro-1,3-benzothiazole-2-carboxylic acid

Cat. No. B1593344
CAS RN: 3507-53-7
M. Wt: 213.64 g/mol
InChI Key: TZCPBIKLIIUHTD-UHFFFAOYSA-N
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Description

5-Chloro-1,3-benzothiazole-2-carboxylic acid is a chemical compound with the molecular formula C8H5ClNO2S and a molecular weight of 214.65 . It is a solid substance that is stored in a refrigerator .


Synthesis Analysis

Benzothiazole derivatives, including 5-Chloro-1,3-benzothiazole-2-carboxylic acid, can be synthesized through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . For instance, a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles .


Molecular Structure Analysis

The InChI code for 5-Chloro-1,3-benzothiazole-2-carboxylic acid is 1S/C8H5ClNO2S/c9-4-1-2-6-5(3-4)10-7(13-6)8(11)12/h1-3,13H,(H,11,12) .


Chemical Reactions Analysis

Benzothiazole derivatives can undergo a variety of chemical reactions. For example, a visible light-mediated synthesis of benzothiazoles from 2-aminothiophenol and aldehydes involves an in situ-generated disulfide photosensitizing molecular oxygen to generate the key oxidants, singlet oxygen and superoxide anion, for the dehydrogenation step .


Physical And Chemical Properties Analysis

5-Chloro-1,3-benzothiazole-2-carboxylic acid has a density of 1.634g/cm3, a boiling point of 411.7ºC at 760mmHg, and a flash point of 202.8ºC .

Scientific Research Applications

  • Biochemistry and Medicinal Chemistry

    • Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity .
    • They are widely used as vulcanization accelerators, antioxidants, plant growth regulators, anti-inflammatory agents, enzyme inhibitors, imaging reagents, fluorescence materials, and electroluminescent devices .
    • The development of synthetic processes is one of the most significant problems facing researchers .
  • Antibacterial Potential

    • Benzothiazole derivatives have shown great interest due to their wide range of biological activities and medicinal applications .
    • Reported data indicated that benzothiazole derivatives displayed antibacterial activity by inhibiting various enzymes .
    • The development of novel antibiotics to control resistance problems is crucial .
  • Antifungal Potential

    • Benzothiazole derivatives have shown potential as antifungal agents .
    • They have been found to inhibit various enzymes, contributing to their antifungal activity .
    • The development of new antifungal agents is important due to the increasing prevalence of fungal infections .
  • Antioxidant Activity

    • Benzothiazole compounds have demonstrated antioxidant activity .
    • This makes them potentially useful in the treatment of diseases caused by oxidative stress .
  • Antimicrobial Activity

    • Benzothiazole derivatives have been found to have antimicrobial properties .
    • They have been shown to inhibit various enzymes, contributing to their antimicrobial activity .
  • Anticancer Activity

    • Benzothiazole compounds have shown potential as anticancer agents .
    • They have been found to inhibit various enzymes, contributing to their anticancer activity .

Safety And Hazards

This compound is associated with several hazard statements, including H302, H315, H319, and H335, indicating that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .

Future Directions

Benzothiazole derivatives, including 5-Chloro-1,3-benzothiazole-2-carboxylic acid, have a wide range of biological activities and medicinal applications. They have shown potential as antibacterial agents , and ongoing research is focused on the development of novel antibiotics to control resistance problems . The findings from these studies will be beneficial for researchers in the development of novel antibacterial molecules based on the benzothiazole moiety .

properties

IUPAC Name

5-chloro-1,3-benzothiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO2S/c9-4-1-2-6-5(3-4)10-7(13-6)8(11)12/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZCPBIKLIIUHTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00650160
Record name 5-Chloro-1,3-benzothiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-1,3-benzothiazole-2-carboxylic acid

CAS RN

3507-53-7
Record name 5-Chloro-2-benzothiazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3507-53-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-1,3-benzothiazole-2-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3507-53-7
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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